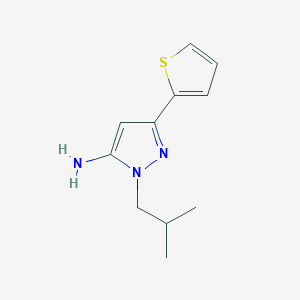

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Description

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring an isobutyl group at the N1 position and a thiophen-2-yl substituent at the C3 position. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their pharmacological and material science applications.

Properties

Molecular Formula |

C11H15N3S |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-thiophen-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C11H15N3S/c1-8(2)7-14-11(12)6-9(13-14)10-4-3-5-15-10/h3-6,8H,7,12H2,1-2H3 |

InChI Key |

CYVQGRMKNFCAIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Keto Esters or Ketones

Overview:

This classical approach involves the cyclization of hydrazine derivatives with suitable β-dicarbonyl compounds to form the pyrazole ring. The process is adaptable for introducing various substituents at specific positions.

- Hydrazine derivative (e.g., hydrazine hydrate or substituted hydrazines) reacts with β-keto esters or ketones bearing the thiophene moiety.

- Acidic or basic conditions facilitate cyclization, leading to the formation of the pyrazole ring with the desired substituents.

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Acid (e.g., acetic acid, p-toluenesulfonic acid) or base (e.g., sodium hydroxide) | Catalyzes cyclization |

| Solvent | Ethanol, ethanol-water mixture, or dimethylformamide (DMF) | Enhances solubility |

| Temperature | 60–120°C | Elevated temperatures promote cyclization |

| Time | 4–24 hours | Reaction duration varies with substrate |

- High yields (~60-80%)

- Suitable for diverse substituents

- Relatively straightforward procedure

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

Overview:

This modern method introduces the thiophene ring via palladium-catalyzed cross-coupling between a brominated or iodinated pyrazole precursor and thiophene-3-boronic acid or derivatives.

- Synthesize a halogenated pyrazole core bearing the isobutyl group.

- Couple with thiophene-3-boronic acid using palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of base (e.g., potassium carbonate).

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Ensures efficient coupling |

| Base | Potassium carbonate or sodium tert-butoxide | Facilitates transmetalation |

| Solvent | Toluene, ethanol, or dioxane | Solvent choice affects yield |

| Temperature | 80–100°C | Reflux conditions |

- High regioselectivity

- Functional group tolerance

- Suitable for large-scale synthesis

Reductive Amination for Amine Functionalization

Overview:

The final step involves attaching the amino group to the pyrazole core via reductive amination, starting from aldehyde or ketone precursors.

- React the pyrazole derivative with ethylamine or related amines in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, or tetrahydrofuran | Solvent influences reaction rate |

| Temperature | Room temperature to 50°C | Mild conditions preferred |

| Time | 2–8 hours | Reaction duration depends on substrate |

- High selectivity for primary amines

- Mild conditions

Industrial Scale Synthesis

Process Optimization:

For large-scale production, continuous flow reactors and optimized catalytic systems are employed to improve safety, yield, and cost-efficiency. The key steps include:

- Preparation of halogenated pyrazole intermediates via halogenation of the pyrazole ring.

- Palladium-catalyzed cross-coupling to introduce the thiophene moiety.

- Reductive amination to attach the amino group.

- Precise temperature regulation to prevent decomposition

- Use of high-purity reagents to ensure product consistency

- Implementation of in-line purification techniques

Summary Table of Preparation Methods

| Method | Key Reactions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine + β-dicarbonyl | 60–80% | Straightforward, versatile | Limited regioselectivity |

| Suzuki-Miyaura Coupling | Cross-coupling | 70–90% | High regioselectivity, functional group tolerance | Requires palladium catalysts |

| Reductive Amination | Amines + aldehydes/ketones | 80–95% | Mild, high selectivity | Substrate scope limited by functional groups |

| Industrial Process | Multi-step flow reactions | Variable | Scalable, cost-effective | Complex setup |

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazines or secondary amines .

Scientific Research Applications

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole derivatives are highly tunable, with substituents at N1 and C3 significantly influencing their properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Pyrazol-5-amine Derivatives

Physicochemical Properties

- Methyl or isopropyl substituents may enhance solubility in alcohols .

- Melting Points : Phenyl-substituted analogs show higher melting points (e.g., 161952-26-7: ~180–200°C) due to aromatic stacking, whereas aliphatic substituents (isobutyl, isopropyl) reduce crystallinity .

Computational and Crystallographic Insights

- Density Functional Theory (DFT) : Studies on similar pyrazoles reveal that electron-rich thiophene rings increase HOMO energy, facilitating charge-transfer interactions .

- Crystallography : SHELX software has been pivotal in resolving pyrazole structures, confirming planar geometries and hydrogen-bonding networks critical for stability .

Biological Activity

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an isobutyl group and a thiophene moiety. Its molecular formula is C12H16N2S, with a molecular weight of approximately 236.34 g/mol. The presence of both nitrogen and sulfur in its structure enhances its reactivity and biological potential.

Biological Activities

This compound exhibits various biological activities, which can be summarized as follows:

1. Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, show significant antitumor potential. They have been reported to inhibit critical enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, making them candidates for cancer therapy .

| Compound | Target | Activity |

|---|---|---|

| This compound | BRAF(V600E) | Inhibition |

| Other Pyrazole Derivatives | EGFR | Inhibition |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX). Studies have shown that related pyrazole compounds can exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. Pyrazole derivatives are known to disrupt bacterial cell membranes, leading to cell lysis .

The mechanism of action for this compound primarily involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of metabolic pathways crucial for cellular function and proliferation.

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

- Antitumor Efficacy : A study evaluated the effects of various pyrazole derivatives on tumor cell lines, revealing that compounds structurally similar to this compound significantly reduced cell viability in BRAF-mutant melanoma cells .

- Anti-inflammatory Activity : In vitro assays demonstrated that related compounds inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds, followed by functionalization of the pyrazole core. For example, thiophene-substituted pyrazoles can be synthesized via nucleophilic substitution or cross-coupling reactions. Reaction conditions (e.g., temperature, solvent, catalysts) must be optimized to achieve high yields, as seen in analogous compounds like 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine .

Q. How is structural characterization performed for this compound?

Techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- X-ray crystallography (using software like SHELXL ) for unambiguous determination of crystal packing and stereochemistry.

- Mass spectrometry (HRMS or LC-MS) to verify molecular weight. For example, similar pyrazole derivatives have been structurally resolved using these methods .

Q. What are the key physicochemical properties influencing its reactivity?

The compound’s reactivity is governed by:

- Electron-rich thiophene ring : Enhances electrophilic substitution potential.

- Pyrazole amine group : Participates in hydrogen bonding and acts as a directing group in metal-catalyzed reactions.

- Isobutyl substituent : Impacts steric hindrance and solubility in organic solvents. These properties are critical for designing derivatives with tailored biological activity .

Q. How is purity assessed during synthesis?

Purity is validated via:

Q. What safety precautions are recommended for handling this compound?

Based on structurally similar pyrazoles:

- Use gloves and goggles to avoid skin/eye contact (H315/H319 hazards).

- Work in a fume hood due to potential respiratory irritation (H335).

- Refer to SDS guidelines for disposal and first-aid measures .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking and QSAR studies can identify binding affinities with target proteins (e.g., kinases or GPCRs). For example, substituents like the thiophene ring may enhance π-π stacking with aromatic residues in active sites, as observed in related pyrazole-based inhibitors .

Q. What strategies optimize reaction yields in derivatization?

- Catalyst screening : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps. Evidence from sulfenylation reactions of pyrazol-amines supports these approaches .

Q. How do substituents on the thiophene ring affect pharmacological profiles?

Comparative SAR studies reveal:

- Ethyl vs. methyl groups on thiophene alter lipophilicity and metabolic stability.

- Halogenation (e.g., Cl or F) can enhance bioavailability and target binding. For instance, fluorinated analogs show improved CNS penetration .

Q. What analytical techniques resolve contradictions in biological activity data?

Q. How can regioselective functionalization of the pyrazole core be achieved?

- Directing group strategies : Use of -NH₂ to guide metalation (e.g., Pd-catalyzed C-H activation).

- Protection/deprotection : Temporary protection of the amine group enables selective modification of the thiophene or isobutyl moieties. This approach is validated in sulfenylation reactions of pyrazol-amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.